![molecular formula C18H17ClN4O5S3 B2931890 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 946244-62-8](/img/structure/B2931890.png)
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O5S3 and its molecular weight is 500.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Applications
A study by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The compounds synthesized showed promising anticancer activity, with several derivatives exhibiting low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference anticancer drug. This research highlights the potential of derivatives related to the chemical structure of interest in anticancer therapy, although further in vivo studies are needed to confirm their therapeutic usefulness (Rehman et al., 2018).
Antimicrobial and Antibacterial Properties
Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, including compounds with structural similarities to the chemical of interest, which were evaluated for antimicrobial activity. The study found that these compounds possess considerable antibacterial activity, highlighting the potential of such chemical structures in antimicrobial applications (Patel & Agravat, 2009).
Application in Synthesis of Polyimides with High Refractive Index
Tapaswi et al. (2015) explored the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, including compounds with structural elements similar to the compound of interest. These polyimides exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities, making them suitable for applications requiring transparent materials with specific optical properties (Tapaswi et al., 2015).
Role in Ordered Polymer Synthesis
Yu et al. (1999) reported the synthesis of an ordered poly(amide−acylhydrazide−amide) using a direct polycondensation method that involves monomers including piperazine, which is part of the chemical structure . This research demonstrates the compound's potential application in the synthesis of ordered polymers, contributing to the development of materials with specific structural and functional properties (Yu et al., 1999).
Potential in Hydrogen Bonding Studies
Smith and Wermuth (2010) explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including studies on compounds structurally related to the compound of interest. Their findings contribute to understanding the molecular assembly processes and the utility of such compounds in the design of new materials through hydrogen bonding (Smith & Wermuth, 2010).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5S3/c1-21-13-3-2-12(23(25)26)10-14(13)29-18(21)20-17(24)11-6-8-22(9-7-11)31(27,28)16-5-4-15(19)30-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYWQWDSQHLMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

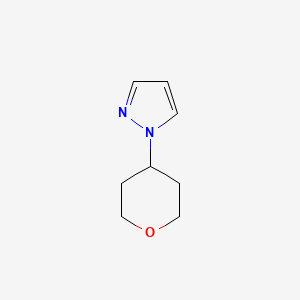
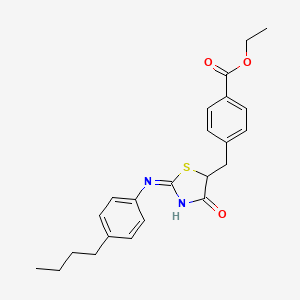
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
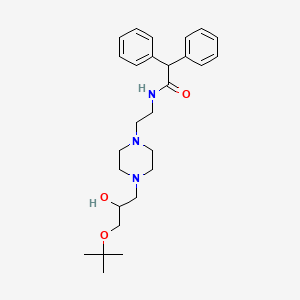
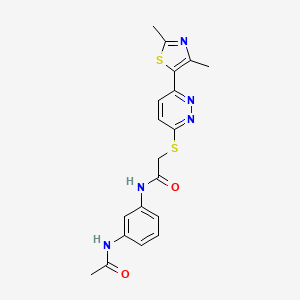
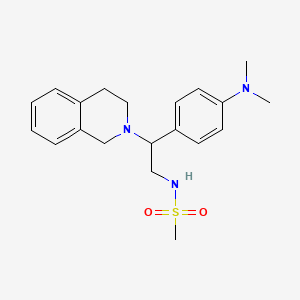

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)


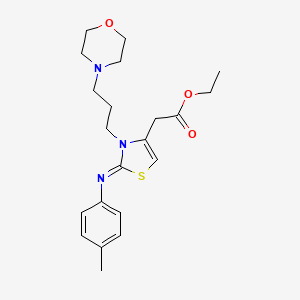
![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)